molecular formula C31H40O12 B13833220 [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13833220
M. Wt: 604.6 g/mol
InChI Key: YFNJMSUUYCXOBD-UNRSFZBISA-N
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Description

This compound belongs to the taxane family, characterized by a complex tetracyclic core with multiple oxygenated functional groups. Its structure includes diacetyloxy substitutions at positions 4 and 12, pentahydroxy groups, and a benzoate ester at position 2.

Properties

Molecular Formula

C31H40O12

Molecular Weight

604.6 g/mol

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31+/m0/s1

InChI Key

YFNJMSUUYCXOBD-UNRSFZBISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, acetylation, and the formation of the tetracyclic core. The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and stereochemistry.

    Biology: The compound’s multiple hydroxyl groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Solubility and Bioavailability

  • The target compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but poor aqueous solubility, a limitation shared with other taxanes .
  • A prodrug variant with a methylsulfanylmethoxy group () demonstrated enhanced water solubility (58% yield), addressing oral bioavailability challenges.

Anticancer Activity

  • Compared to Fluorouracil, the Docetaxel analog (C43H53NO14) showed superior efficacy in gastric cancer models but required intravenous administration due to solubility limitations .

Biological Activity

The compound [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties and biological effects based on various research findings.

Molecular Structure

  • Molecular Formula : C42H51NO13
  • Molecular Weight : 777.9 g/mol

Structural Characteristics

The compound features multiple hydroxyl groups and acetoxy substituents that contribute to its biological activity. Its complex tetracyclic structure is significant for interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeInhibition Zone (mm)
Gram-positive
Staphylococcus aureus15
Streptococcus pneumoniae18
Gram-negative
Escherichia coli12
Pseudomonas aeruginosa14

Antioxidant Properties

The compound has shown significant antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models.

Cytotoxicity

Studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicate that the compound possesses cytotoxic effects:

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of multiple hydroxyl groups enhances its ability to form hydrogen bonds with target proteins.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of the compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.

Study 2: Antioxidant Activity

In a controlled experiment assessing oxidative stress markers in liver cells exposed to toxins, treatment with the compound resulted in a marked decrease in malondialdehyde levels and an increase in glutathione levels.

Study 3: Cancer Cell Line Response

Research published in Cancer Letters highlighted the cytotoxic effects of the compound on breast cancer cells. The study concluded that it could induce apoptosis through the activation of caspase pathways.

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